Cas no 280110-73-8 (5-methyl-3-(4-piperidyl)-1,2,4-oxadiazole;hydrochloride)
5-methyl-3-(4-piperidyl)-1,2,4-oxadiazole;hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride
- 4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride
- PIPERIDINE, 4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)-, HYDROCHLORIDE (1:1)
- 5-methyl-3-(4-piperidyl)-1,2,4-oxadiazole;hydrochloride
- Piperidine, 4-(5-methyl-1,2,4-oxadiazol-3-yl)-, hydrochloride (1
- Z1160899452
- DTXSID60610740
- 5-methyl-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride
- MFCD15071963
- 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazolehydrochloride
- SCHEMBL5634422
- AKOS022171633
- 4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
- EN300-66589
- 4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine HCl
- 4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine--hydrogen chloride (1/1)
- ZPNGKRXVCMUARH-UHFFFAOYSA-N
- DB-014365
- CS-0143893
- 280110-73-8
- KS-7481
- AT43761
-
- MDL: MFCD15071963
- Inchi: 1S/C8H13N3O.ClH/c1-6-10-8(11-12-6)7-2-4-9-5-3-7;/h7,9H,2-5H2,1H3;1H
- InChI Key: ZPNGKRXVCMUARH-UHFFFAOYSA-N
- SMILES: Cl.O1C(C)=NC(C2CCNCC2)=N1
Computed Properties
- Exact Mass: 203.0825398g/mol
- Monoisotopic Mass: 203.0825398g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 147
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51Ų
5-methyl-3-(4-piperidyl)-1,2,4-oxadiazole;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM179443-1g |
4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride |
280110-73-8 | 95% | 1g |
$558 | 2021-08-05 | |
| TRC | B499010-50mg |
4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride |
280110-73-8 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B499010-100mg |
4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride |
280110-73-8 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B499010-500mg |
4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride |
280110-73-8 | 500mg |
$ 365.00 | 2022-06-07 | ||
| Alichem | A129006537-1g |
5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride |
280110-73-8 | 95% | 1g |
$609.12 | 2023-09-02 | |
| Chemenu | CM179443-1g |
4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride |
280110-73-8 | 95% | 1g |
$259 | 2024-07-28 | |
| abcr | AB472264-250 mg |
4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride |
280110-73-8 | 250MG |
€168.60 | 2022-03-01 | ||
| abcr | AB472264-1 g |
4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride |
280110-73-8 | 1g |
€287.30 | 2022-03-01 | ||
| abcr | AB472264-5 g |
4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride |
280110-73-8 | 5g |
€853.10 | 2022-03-01 | ||
| Enamine | EN300-66589-0.05g |
4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride |
280110-73-8 | 95% | 0.05g |
$160.0 | 2023-02-13 |
5-methyl-3-(4-piperidyl)-1,2,4-oxadiazole;hydrochloride Suppliers
5-methyl-3-(4-piperidyl)-1,2,4-oxadiazole;hydrochloride Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 5-methyl-3-(4-piperidyl)-1,2,4-oxadiazole;hydrochloride
Comprehensive Overview of 5-methyl-3-(4-piperidyl)-1,2,4-oxadiazole hydrochloride (CAS No. 280110-73-8)
5-methyl-3-(4-piperidyl)-1,2,4-oxadiazole hydrochloride (CAS No. 280110-73-8) is a chemically synthesized compound belonging to the 1,2,4-oxadiazole family. This heterocyclic structure is widely studied in medicinal chemistry due to its potential biological activities. The compound features a piperidine moiety, which enhances its pharmacokinetic properties, making it a subject of interest in drug discovery and development. Researchers are increasingly focusing on this molecule for its potential applications in central nervous system (CNS) disorders and neurodegenerative diseases, aligning with current trends in precision medicine.
The 1,2,4-oxadiazole scaffold is known for its stability and versatility, often serving as a bioisostere for carboxylic acids or amides. In the case of 5-methyl-3-(4-piperidyl)-1,2,4-oxadiazole hydrochloride, the addition of a methyl group at the 5-position and a piperidine ring at the 3-position contributes to its unique physicochemical properties. These modifications are critical for improving blood-brain barrier (BBB) permeability, a hot topic in neuroscience research. Recent studies suggest that such compounds may play a role in modulating neurotransmitter receptors, addressing growing public interest in mental health and cognitive enhancement.
From a synthetic perspective, 5-methyl-3-(4-piperidyl)-1,2,4-oxadiazole hydrochloride is typically prepared via cyclization reactions involving amidoximes and carboxylic acid derivatives. The hydrochloride salt form improves solubility, a key factor in pharmaceutical formulations. This aligns with industry demands for drug-like properties and oral bioavailability, frequently searched terms in pharmaceutical development forums. Analytical characterization of this compound involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis, ensuring compliance with regulatory standards.
In the context of current research trends, this compound has garnered attention for its potential role in targeted therapy. The piperidine moiety, in particular, is a common pharmacophore in G-protein-coupled receptor (GPCR) modulators, a class of targets dominating modern drug discovery. With the rise of computational chemistry and AI-assisted drug design, molecules like 5-methyl-3-(4-piperidyl)-1,2,4-oxadiazole hydrochloride are being virtually screened against novel biological targets, reflecting the integration of technology in life sciences.
The stability profile of 5-methyl-3-(4-piperidyl)-1,2,4-oxadiazole hydrochloride under various pH conditions makes it suitable for diverse formulation strategies. This characteristic is particularly relevant given the increasing focus on biopharmaceutics classification system (BCS) categories in drug development. Furthermore, its potential applications extend to prodrug design, another trending topic in pharmaceutical innovation, where researchers aim to improve therapeutic efficacy and reduce side effects.
Quality control of 5-methyl-3-(4-piperidyl)-1,2,4-oxadiazole hydrochloride requires stringent protocols to ensure batch-to-batch consistency. This includes monitoring residual solvents, heavy metals, and related substances, addressing the pharmaceutical industry's emphasis on quality by design (QbD) principles. Such rigorous standards resonate with global regulatory expectations and the growing demand for green chemistry practices in synthetic processes.
As research continues, 5-methyl-3-(4-piperidyl)-1,2,4-oxadiazole hydrochloride may find applications beyond traditional pharmaceuticals. The compound's structural features make it a candidate for chemical biology probes, enabling studies of complex biological systems. This aligns with the scientific community's expanding interest in mechanism-of-action studies and target identification, frequently searched topics in academic databases.
In conclusion, 5-methyl-3-(4-piperidyl)-1,2,4-oxadiazole hydrochloride (CAS No. 280110-73-8) represents a versatile chemical entity with significant potential in multiple research domains. Its unique combination of a 1,2,4-oxadiazole core and piperidine substituent offers numerous possibilities for structural optimization and biological evaluation. As the scientific community continues to explore innovative therapeutic approaches, compounds like this will undoubtedly remain at the forefront of medicinal chemistry research and drug discovery initiatives.
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